molecular formula C17H11ClFNO B5469958 2-[2-(2-chloro-6-fluorophenyl)vinyl]-4-quinolinol

2-[2-(2-chloro-6-fluorophenyl)vinyl]-4-quinolinol

Cat. No.: B5469958
M. Wt: 299.7 g/mol
InChI Key: IOCDUGJOPNOXSY-CMDGGOBGSA-N
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Description

The compound “2-[2-(2-chloro-6-fluorophenyl)vinyl]-4-quinolinol” is a complex organic molecule that contains a quinoline ring, a vinyl group, and a phenyl ring with chlorine and fluorine substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions such as Suzuki-Miyaura coupling , which is commonly used in the synthesis of biaryl compounds, and could potentially be used to couple the phenyl ring with the quinoline ring.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the quinoline and phenyl rings suggests that the compound may have a planar structure, while the vinyl group could introduce some degree of unsaturation.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The vinyl group could participate in addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could affect its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its biological activity, potential side effects, and efficacy in clinical trials .

Properties

IUPAC Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO/c18-14-5-3-6-15(19)12(14)9-8-11-10-17(21)13-4-1-2-7-16(13)20-11/h1-10H,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDUGJOPNOXSY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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